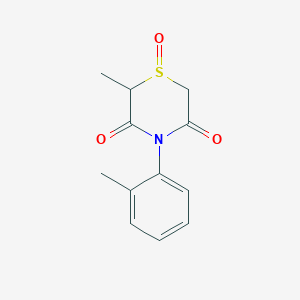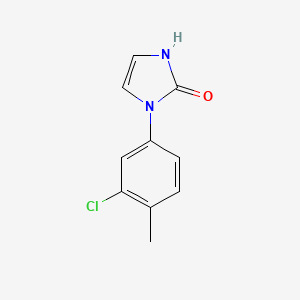
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound characterized by its bromo and fluoro substituents on the phenyl ring and a pyrimidine ring with methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the appropriate phenyl and pyrimidine precursors. One common approach is to start with 4-bromo-2-fluoroaniline, which undergoes diazotization followed by coupling with a suitable pyrimidine derivative. The resulting intermediate is then subjected to carboxylation to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced phenyl derivatives.
Substitution: Introduction of various alkyl or aryl groups at the pyrimidine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate in organic synthesis.
Biology: N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of antiviral, anticancer, and anti-inflammatory agents. Its unique structure allows it to bind to specific molecular targets, making it valuable in the design of new therapeutic drugs.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Bromo-2-fluorophenyl)acetamide
4-Bromo-2-fluorophenylacetic acid
N-(4-Bromo-2-fluorophenyl)benzamide
Uniqueness: N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide stands out due to its pyrimidine ring structure, which is not commonly found in similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O/c1-7-8(2)16-6-17-12(7)13(19)18-11-4-3-9(14)5-10(11)15/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONUTSVFCPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2804769.png)


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)


![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)



![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)
